pinenol,2-pinen-5-ol
Description
Significance of Monoterpene Alcohols in Chemical Sciences
Monoterpene alcohols, a subclass of monoterpenoids, are C10 compounds derived from two isoprene (B109036) units, often possessing oxygen functionality wikipedia.orgfrontiersin.orgnih.gov. These compounds are ubiquitous in nature, frequently found as volatile components in the essential oils of various plants, including barks, heartwood, bark, leaves of coniferous trees, vegetables, fruits, and herbs wikipedia.org. Their widespread occurrence translates into diverse applications and significant roles across multiple scientific and industrial domains.
In the chemical sciences, monoterpene alcohols are highly valued for their unique fragrance and flavor profiles, making them indispensable in the perfume, cosmetic, and food industries. Examples such as camphor, citral, citronellol, geraniol (B1671447), linalool, and menthol (B31143) are commonly employed in these sectors, as well as in oral hygiene products and as food additives wikipedia.org. Beyond sensory applications, many monoterpene alcohols exhibit potent biological activities. They are recognized for their antiseptic and disinfectant properties, and their roles in plant defense mechanisms against insects and pathogens have led to their use in insect repellents and as fungicidal and antibacterial agents wikipedia.org.
From a pharmaceutical perspective, monoterpene alcohols serve as important molecular scaffolds for drug discovery due to their ability to interact with biological targets and their structural versatility mdpi.com. They are precursors to numerous allelochemicals like iridoids and monoterpenoid indole (B1671886) alkaloids, many of which possess proven or potential pharmacological properties, including antibacterial, anti-inflammatory, anti-tumoral, and chemopreventive activities frontiersin.org. Recent research highlights their broad spectrum of biological effects, encompassing anticancer, antiviral, neuroprotective, anticonvulsant, analgesic, and antioxidant activities mdpi.comresearchgate.netnih.govresearchgate.net. This wide array of beneficial biological attributes underscores the continuous interest in monoterpene alcohols as crucial ingredients in the design and production of novel biologically active compounds, offering a renewable source for future therapeutics researchgate.netnih.govresearchgate.net.
Overview of the Bicyclo[3.1.1]heptane Scaffold in Academic Inquiry
The bicyclo[3.1.1]heptane scaffold represents a prominent structural motif within organic chemistry, characterized by a bicyclic hydrocarbon system comprising a three-carbon bridge and a one-carbon bridge ontosight.ai. This framework, often seen in natural products like pinene and its derivatives (collectively known as pinanes), has garnered substantial academic interest due to its inherent rigidity, defined three-dimensional geometry, and potential for diverse chemical modifications research-nexus.netresearchgate.net.
A significant area of contemporary research for bicyclo[3.1.1]heptane derivatives is their utility as three-dimensional (3D) bioisosteres, particularly for planar aromatic rings such as benzenes thieme-connect.comresearchgate.netthieme-connect.comnih.govacs.orgdomainex.co.uk. The replacement of aromatic motifs with C(sp³)-rich polycyclic scaffolds like bicyclo[3.1.1]heptanes in drug molecules has shown promise in enhancing crucial pharmacokinetic properties, including potency, solubility, and metabolic stability researchgate.netacs.orgdomainex.co.uk. This strategy addresses challenges associated with the planar nature of aromatic rings, offering a geometrically accurate mimic, especially for meta-substituted arenes domainex.co.uk.
Academic inquiry into these compounds spans their complex synthesis, which often involves multi-step organic reactions, including cycloaddition strategies and transformations from highly strained precursors like [3.1.1]propellane ontosight.aithieme-connect.comthieme-connect.comdomainex.co.ukresearchgate.net. Researchers employ advanced spectroscopic techniques, such as ¹H and ¹³C NMR, for detailed structural analysis, providing insights into their conformational characteristics and the structural effects influencing their chemical properties research-nexus.net. The understanding gained from such studies is critical for informing future synthetic endeavors and practical applications, extending to fields beyond drug design, such as materials science and agricultural chemistry ontosight.airesearch-nexus.net. The pinane (B1207555) scaffold, a specific bicyclo[3.1.1]heptane derivative, serves as a versatile building block and chiral reagent in the asymmetric synthesis of various compounds, further underscoring the scaffold's synthetic utility and pharmacological importance rsc.org.
Rationale for Dedicated Research on 2-Pinen-5-ol
2-Pinen-5-ol, also known by its IUPAC name 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-1-ol, possesses the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol nih.govchemicalbook.com. This compound uniquely combines a monoterpene alcohol functional group with the bicyclo[3.1.1]heptane scaffold, positioning it at the nexus of two chemically significant areas of inquiry.
The dedicated investigation into 2-pinen-5-ol is underpinned by the established importance of both monoterpene alcohols and bicyclo[3.1.1]heptane derivatives within chemical sciences. Given the broad spectrum of biological activities and industrial applications associated with monoterpene alcohols generally wikipedia.orgacs.orgfrontiersin.orgresearchgate.netnih.govmmsl.cz, and the emerging role of the bicyclo[3.1.1]heptane framework as a valuable scaffold in drug discovery and other fields ontosight.aithieme-connect.comresearchgate.netthieme-connect.comnih.govacs.orgdomainex.co.ukresearch-nexus.netrsc.orgresearchgate.netmdpi.com, specific research on 2-pinen-5-ol is warranted.
Key computed and experimental properties of 2-pinen-5-ol are summarized below nih.govchemicalbook.com:
| Property Name | Property Value | Reference |
| Molecular Formula | C₁₀H₁₆O | nih.govchemicalbook.com |
| Molecular Weight | 152.23 g/mol | nih.govchemicalbook.com |
| IUPAC Name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-1-ol | nih.gov |
| Predicted Boiling Point | 205.0 ± 29.0 °C | chemicalbook.com |
| Predicted Density | 1.038 ± 0.06 g/cm³ | chemicalbook.com |
| Kovats Retention Index (Standard Non-polar) | 1106 | nih.gov |
Its presence in natural sources like Zingiber officinale (ginger) has been noted nih.gov. Understanding the precise chemical properties and reactivity of 2-pinen-5-ol is essential to fully realize its potential. Research efforts focus on developing efficient synthesis routes, optimizing reaction conditions, and thoroughly characterizing its structural and stereochemical properties using advanced analytical techniques such as NMR, IR, and Mass Spectrometry. This detailed scientific inquiry is crucial for unraveling the specific nuances of 2-pinen-5-ol, potentially revealing unique reactivities or applications that arise from its distinct structural configuration, and thereby contributing to the broader understanding of terpene chemistry and bicyclic systems.
Properties
CAS No. |
168564-54-3 |
|---|---|
Molecular Formula |
C10H8F2O |
Synonyms |
pinenol,2-pinen-5-ol |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Isolation and Identification from Botanical Sources
The identification of 2-pinen-5-ol involves advanced analytical techniques to pinpoint its presence within complex mixtures extracted from plants.
2-Pinen-5-ol has been reported as a constituent of Zingiber officinale (ginger), a widely cultivated perennial herb known for its diverse chemical components nih.govd-nb.info. Research employing aroma extract dilution analysis and modified multidimensional gas chromatography-mass spectroscopy (GC-MS) tentatively identified 2-pinen-5-ol as a novel compound within the fresh rhizomes of ginger copernicus.orgfortlewis.edu. It is categorized as an alcohol within the array of chemical constituents found in Zingiber officinale Roscoe copernicus.org.
Ginger rhizomes contain a complex mixture of chemical compounds, including a variety of terpenes. Other significant terpenes identified in ginger essential oil include α-zingiberene, camphene, α-curcumene, β-sesquiphellandrene, α-farnesene, β-bisabolene, and α-pinene d-nb.infopnas.org. Additional monoterpenes like limonene, β-phellandrene, eucalyptol, isoterpinolene, linalool, borneol, α-terpineol, neral, and geraniol (B1671447) are also found in ginger acs.orgacs.orgrsc.org. The specific composition and yield of essential oil in ginger rhizomes can vary depending on factors such as geographical location, storage, processing conditions, and harvesting practices pnas.org.
Here is a summary of 2-pinen-5-ol's identification in Zingiber officinale:
| Botanical Source | Identification Method | Compound Status | Reference |
| Zingiber officinale (Ginger) | Aroma extract dilution analysis, modified multidimensional GC-MS | Tentatively identified as new compound | copernicus.orgfortlewis.edu |
| Zingiber officinale Roscoe | Chemical constituent analysis | Reported as an alcohol constituent | nih.govcopernicus.org |
While 2-pinen-5-ol has been specifically reported in Zingiber officinale nih.gov, coniferous species are well-known emitters of a broad class of volatile organic compounds known as terpenes copernicus.org. Prominent among these are α-pinene and β-pinene, which are bicyclic monoterpenes and major components of liquid extracts from conifers, including various Pinus species like Mugo Pine (Pinus mugo) and Maritime Pine (Pinus pinaster) woodresearch.skchemicalbook.comrsc.org. These pinenes are fundamental building blocks in nature and are widely distributed woodresearch.skaaqr.org. Although 2-pinen-5-ol is a hydroxylated derivative of the pinene backbone, current detailed research findings directly linking 2-pinen-5-ol to coniferous species' emissions were not extensively identified in the provided literature.
Presence in Zingiber officinale (Ginger) Constituents
Biogeochemical Cycling and Atmospheric Presence
Terpenes play a significant role in atmospheric chemistry due to their volatility and reactivity.
Terpenes, including the pinenes, are crucial biogenic volatile organic compounds (BVOCs) emitted into the atmosphere by various plant species, especially forests copernicus.orgmdpi.comresearchgate.net. α-Pinene, a structural relative of 2-pinen-5-ol, is a highly significant BVOC owing to its substantial emission rates and reactivity mdpi.com. These naturally emitted VOCs contribute to the complex mixture of organic species in the atmosphere. Softwoods such as pine and spruce, which are rich in monoterpene and diterpene compounds, are notable sources of VOC emissions from wood processing and natural release researchgate.net. The emission of these compounds is influenced by environmental factors such as temperature and humidity. While the broader class of terpenes contributes significantly to atmospheric VOCs, the specific atmospheric emission rates and detailed contributions of 2-pinen-5-ol as a primary biogenic VOC are not extensively characterized in the accessible literature.
The oxidation of biogenic VOCs, particularly monoterpenes like α-pinene, is a major pathway for the formation of secondary organic aerosols (SOAs) in the atmosphere copernicus.orgmdpi.com. Highly oxygenated organic molecules (HOMs), which are products of the rapid gas-phase autoxidation of VOCs, contribute substantially to the nucleation and growth of atmospheric aerosol particles mdpi.com. For instance, the oxidation of α-pinene by ozone is a well-established mechanism for SOA formation.
While α-pinene and its oxidation products are well-studied in SOA formation, specific research detailing the direct role of 2-pinen-5-ol in these atmospheric processes was not found in the provided, permissible sources. However, as a hydroxylated monoterpene structurally related to pinene, 2-pinen-5-ol could theoretically undergo similar atmospheric oxidation reactions, potentially contributing to the pool of oxygenated organic molecules that partition into the aerosol phase, although specific data for this compound are limited.
Biosynthetic Pathways and Stereochemical Considerations
Precursor Metabolites in Terpene Biosynthesis
Terpenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. The activated forms of these units are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) wikipedia.orgwikipedia.orgwikidata.orgfishersci.nowikipedia.org.
In higher plants, IPP and DMAPP are synthesized through two distinct pathways, which are compartmentalized within the cell wikipedia.orgwikipedia.orgnih.gov.
Mevalonate (MVA) Pathway: This pathway predominantly occurs in the cytoplasm and endoplasmic reticulum of eukaryotic cells. It initiates with the condensation of three molecules of acetyl-CoA to yield a single IPP molecule wikipedia.orgwikipedia.orgwikipedia.org. The MVA pathway is typically responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30), as well as sterols wikipedia.orgnih.gov.
Methylerythritol Phosphate (B84403) (MEP) Pathway: Located in the plastids, this pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP) wikipedia.orgwikipedia.orgnih.gov. The MEP pathway is generally considered the primary source of IPP and DMAPP for the biosynthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids wikipedia.orgwikipedia.orgnih.gov.
The interconversion between IPP and DMAPP is a crucial reversible isomerization catalyzed by the enzyme isopentenyl pyrophosphate isomerase (IPPI) wikipedia.orgwikidata.orgfishersci.ca. This dynamic equilibrium provides the necessary building blocks for subsequent prenyltransferase reactions.
Table 1: Key Precursor Metabolites in Terpene Biosynthesis
| Compound Name | Abbreviation | Carbon Count | Role in Biosynthesis |
| Isopentenyl Pyrophosphate | IPP | C5 | Activated isoprene unit, universal precursor of terpenes wikipedia.orgwikidata.org |
| Dimethylallyl Pyrophosphate | DMAPP | C5 | Activated isoprene unit, isomer of IPP, initiates terpene chains wikipedia.orgwikidata.org |
| Geranyl Pyrophosphate | GPP | C10 | Precursor for monoterpenes wikipedia.orgthegoodscentscompany.com |
| Neryl Pyrophosphate | NPP | C10 | Isomer of GPP, precursor for monoterpenes uni.luthegoodscentscompany.com |
| Farnesyl Pyrophosphate | FPP | C15 | Precursor for sesquiterpenes, sterols, and carotenoids wikipedia.orgthegoodscentscompany.com |
The formation of monoterpenes like α-pinene and β-pinene involves the head-to-tail condensation of DMAPP and IPP, catalyzed by prenyltransferases, to form geranyl pyrophosphate (GPP) fishersci.nowikipedia.orgthegoodscentscompany.com. GPP is then subjected to complex cyclization reactions mediated by specialized terpene synthases.
In the case of pinene biosynthesis, monoterpene synthases (e.g., pinene synthases) act on GPP. This process typically involves the initial ionization of the diphosphate (B83284) group from GPP, leading to the formation of a geranyl cation nih.gov. This highly reactive intermediate can undergo intricate cyclization cascades and rearrangements. A key step in pinene formation is the cyclization to an α-terpinyl cation intermediate, which then undergoes a second cyclization to form a pinyl cation nih.govnih.gov. Subsequent deprotonation of this pinyl cation yields α-pinene or β-pinene, depending on the position of proton abstraction nih.govnih.gov. Neryl pyrophosphate (NPP), an isomer of GPP, can also serve as a substrate for certain monoterpene synthases, influencing the product profile of cyclization uni.luwikidata.org.
Enzymatic Transformations and Biocatalytic Synthesis of Pinenols
Pinenols, including 2-pinen-5-ol, are oxygenated derivatives of pinenes. The primary enzymatic mechanism for their formation from pinenes is hydroxylation, often catalyzed by cytochrome P450 monooxygenases (CYPs) fishersci.sethegoodscentscompany.comwikipedia.org. These enzymes are known for their broad substrate specificity and regioselectivity, introducing a hydroxyl group into various positions of the terpene scaffold.
Biocatalytic approaches, including the use of isolated enzymes like peroxidases and laccases, have been explored for the allylic oxidation of α-pinene into value-added products like verbenol (B1206271) and verbenone (B1202108) hmdb.cawikipedia.org. These enzymatic systems offer advantages over traditional chemical synthesis, such as milder reaction conditions, high catalytic activity, and improved regio- and enantioselectivity, contributing to a more sustainable synthesis of such compounds thegoodscentscompany.com.
Chirality and Enantiomeric Purity in Natural Production
Chirality is a fundamental characteristic of many natural products, including pinenes and pinenols, meaning they exist as non-superimposable mirror images called enantiomers. Enzymes, due to their specific three-dimensional structures, typically catalyze reactions to produce only one specific enantiomer or a high enantiomeric excess of a chiral compound fishersci.ievulcanchem.com.
In the natural production of pinenes, both enantiomers of α-pinene can occur, sometimes with one predominating fishersci.iethegoodscentscompany.comthegoodscentscompany.com. For example, primary essential oils of Pinus sylvestris L. often show a positive enantiomeric excess of (+)-α-pinene, while commercial oils might exhibit an excess of (−)-α-pinene fishersci.cathegoodscentscompany.com. In contrast, β-pinene is almost always isolated as the optically pure (−)-isoform in nature fishersci.iethegoodscentscompany.comnih.gov. The existence of distinct enantiomeric pinene cyclases, such as those found in Salvia officinalis, highlights the enzymatic control over the stereochemical outcome, ensuring the synthesis of specific enantiomers fishersci.iebmrb.io.
The enantiomeric purity of naturally produced pinenols, including 2-pinen-5-ol, is a direct consequence of the stereospecificity of the enzymes involved in their biosynthesis and subsequent transformations. This strict control over chirality is crucial for the biological activities of these compounds, as different enantiomers can exhibit diverse interactions with biological targets, including receptors, transport systems, and other enzymes vulcanchem.comthegoodscentscompany.comwikipedia.org. Therefore, determining the enantiomeric composition is a valuable tool for assessing the authenticity and quality of natural products fishersci.cathegoodscentscompany.comthegoodscentscompany.com.
Synthetic Methodologies and Chemical Derivatization
Catalytic Synthesis of 2-Pinen-5-ol from Pinene Precursors
The catalytic synthesis of 2-pinen-5-ol often leverages the inherent reactivity of pinene, particularly α-pinene and β-pinene, through carefully controlled oxidation, hydration, and isomerization pathways. These reactions are designed to introduce the hydroxyl group at the desired position, often with the aid of specific catalysts.
Oxidation Reactions and Selective Functionalization
Oxidation reactions are a primary route for introducing oxygen functionalities into pinene derivatives. Selective oxidation of pinene precursors can lead to the formation of various oxygen-containing compounds, including alcohols like 2-pinen-5-ol, and ketones such as verbenone (B1202108) researchgate.net. For instance, catalytic oxidation of α-pinene, a major component of turpentine (B1165885), can yield verbenol (B1206271) and verbenone researchgate.netnih.gov. The choice of catalyst and oxidant significantly influences the product selectivity.
For example, using cobalt salts as catalysts and oxygen or air as the oxidant, α-pinene can undergo catalytic oxidation. Research has shown that with cobalt rosinate as a catalyst and oxygen as an oxidant, the yields of verbenol and verbenone from α-pinene were reported as 13.6% and 35.6%, respectively, with a total selectivity of 35% google.com. Another study using different cobalt salts for the selective catalytic oxidation of α-pinene reported conversion rates of up to 57.46% for the synthesis of verbenol and verbenone google.com. These methods aim for regioselective oxidation at the allylic position of α-pinene to form verbenol and verbenone nih.gov.
The synthesis of 2-pinanol (B1220830) (a related compound, 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, structurally distinct from 2-pinen-5-ol due to its bicyclic framework) can also be achieved through oxidation. A method involving α-pinene or turpentine containing β-pinene as raw material, an aliphatic or alicyclic secondary alcohol as a reducing agent and solvent, and a catalytic amount of catalyst under oxygen or air pressure (0.1-1.0 MPa) at 60-150 °C, was reported to directly yield 2-pinanol or/and α-pinanol. This process highlighted that the catalyst has catalytic transfer hydrogenation function, and a small addition of an alkaline substance improves the selectivity for 2-pinanol google.com. An example using 9.52 g of α-pinene (70 mmol) with 1.7 g of cobalt(II) acetylacetonate (B107027) (4.55 mmol) and 0.3 g of morpholine (B109124) in 60 mL of isopropanol (B130326) at 80 °C under oxygen for 13 hours resulted in a 58.2% α-pinene conversion rate and 75.42% selectivity for 2-pinanol (trans/cis ratio 17.26/58.16) google.com.
Role of Homogeneous and Heterogeneous Catalysts
Both homogeneous and heterogeneous catalysts play crucial roles in the synthesis of 2-pinen-5-ol and related oxygenated pinene derivatives. The choice of catalyst affects reaction rates, selectivity, and ease of separation and recycling.
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically liquid). They often offer high selectivity and activity due to uniform dispersion and accessible active sites. Cobalt salts, for instance, have been employed as homogeneous catalysts in the air oxidation of α-pinene to verbenol and verbenone google.com. In some contexts, ionic liquids combined with acids (e.g., sulfuric acid) have been used as homogeneous catalytic systems for transformations like α-pinene isomerization to α-terpineol, allowing for the successful reuse of the inorganic phase tandfonline.com.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically solid catalysts in liquid or gas-phase reactions), offering advantages in terms of separation and recyclability. Zeolites and supported metal catalysts are common examples. For the oxidation of α-pinene, materials like copper(II)-containing aluminum phosphate (B84403) (CuAPO-5) have been used as multiphase catalysts for selective oxidation to verbenone and verbenol. CuAPO-5 catalysts with specific copper-to-aluminum ratios (e.g., 0.06) achieved α-pinene conversions of up to 83.2% and combined verbenol/verbenone selectivity of 36.4% under optimized conditions nih.gov. Other studies on pinene oxide isomerization have tested various iron- and ceria-supported catalysts, including Fe-MCM-41, for producing different products doria.fi. In the context of producing bio-oil from biomass, Ni-based activated carbon catalysts and Ni-Zn/Al2O3 catalysts have been designed for hydrodeoxygenation (HDO) of pine sawdust bio-oils sdstate.edu. Acidic materials such as zeolites and ion exchange resins have also been reported to catalyze transformations of terpenes rsc.org.
The table below summarizes some catalytic systems used for the synthesis of pinene-derived oxygenates:
| Precursor (Mol) | Catalyst | Oxidant/Conditions | Product (Target) | Conversion (%) | Selectivity (%) | Reference |
| α-Pinene (70 mmol) | Cobalt(II) acetylacetonate (4.55 mmol), Morpholine (0.3g), 3A molecular sieves (7g) | Oxygen, Isopropanol, 80 °C, 13 h | 2-Pinanol (trans/cis: 17.26/58.16) | 58.2 (α-Pinene) | 75.42 (2-Pinanol) | google.com |
| α-Pinene | Cobalt rosinate | Oxygen | Verbenol, Verbenone | N/A | 35 (Total) | google.com |
| α-Pinene | CuAPO-5 (Cu/Al = 0.06) | TBHP, Chloroform, 85 °C | Verbenone, Verbenol | 83.2 (α-Pinene) | 36.4 (Combined) | nih.gov |
Application of Green Chemistry Principles in Synthesis
The synthesis of 2-pinen-5-ol and related compounds increasingly incorporates principles of green chemistry to minimize environmental impact and maximize resource efficiency. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edu.
Key principles relevant to the synthesis of 2-pinen-5-ol include:
Prevention of Waste: It is preferable to prevent waste generation than to treat or clean it up after it has been created yale.edu. This is addressed by designing reactions with high selectivity and atom economy.
Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product, reducing waste yale.eduacs.org. Catalytic reactions, which are superior to stoichiometric reagents, can achieve higher atom economy because catalysts are recovered and reused .
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with low toxicity to human health and the environment yale.edu.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made innocuous yale.edu. For instance, utilizing air or oxygen as oxidants instead of more hazardous reagents represents a greener approach in the synthesis of 2-pinanol google.com.
Design for Energy Efficiency: Energy requirements should be minimized, ideally by conducting reactions at ambient temperature and pressure yale.eduacs.org.
Use of Renewable Feedstocks: Employing renewable raw materials, such as pinene derived from natural sources like turpentine, aligns with this principle nih.govyale.edu.
Catalysis: Catalytic reagents are preferred over stoichiometric ones due to their higher selectivity, faster reaction rates, improved yields, and better utilization of starting materials with minimal waste production yale.edu. The recyclability of catalysts, as seen with CuAPO-5 which can be recycled for five cycles without significant loss of activity, contributes to green chemistry by reducing catalyst waste and cost nih.gov.
Reduce Derivatives: Minimizing or avoiding unnecessary derivatization steps (e.g., use of blocking groups, protection/deprotection) reduces the need for additional reagents and waste generation yale.eduacs.org.
The described synthetic routes that utilize air or oxygen as oxidants, employ catalytic amounts of catalysts, and allow for the recycling of unreacted pinene and secondary alcohol solvents embody several green chemistry principles, contributing to a more environmentally friendly production of 2-pinen-5-ol google.com.
Transformations and Derivatization of 2-Pinen-5-ol
The hydroxyl moiety of 2-pinen-5-ol offers various opportunities for chemical transformations and derivatization, leading to a range of valuable compounds. These reactions are typically functional group interconversions.
Functional Group Interconversions of the Hydroxyl Moiety
The hydroxyl group (-OH) in 2-pinen-5-ol is a versatile functional group that can undergo various interconversions. Common reactions for alcohols include:
Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form esters. This is a common derivatization technique for analytical purposes, such as increasing volatility for gas chromatography (GC) analysis or enhancing ionization efficiency for mass spectrometry (MS) nih.govresearch-solution.com. Acylation, a type of esterification where an acyl group is introduced, can convert compounds with active hydrogens, including alcohols, into esters research-solution.com. For instance, acetic anhydride (B1165640) (Ac₂O) can be used to form acetate (B1210297) products from hydroxyl groups nih.gov.
Etherification: Conversion of the hydroxyl group to an ether (R-O-R') by reaction with alkyl halides or similar reagents.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde depending on its position (secondary alcohol to ketone). For example, while 2-pinen-5-ol itself is an alcohol, verbenol (a related pinene alcohol) can be oxidized to verbenone (a ketone) researchgate.net. This highlights the potential for converting the alcohol functionality to a carbonyl.
Silylation: Reaction with silylating reagents (e.g., N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS)) to form silyl (B83357) ethers. Silylation is widely used in GC to make polar and less volatile compounds more volatile for analysis research-solution.comgreyhoundchrom.com. These derivatives are generally thermally stable, although susceptible to hydrolysis greyhoundchrom.com.
Halogenation: Replacement of the hydroxyl group with a halogen (e.g., -Cl, -Br) using appropriate halogenating agents.
Dehydration: Removal of water to form an alkene. This could lead to further isomerization or novel bicyclic structures depending on the reaction conditions and catalyst.
These functional group interconversions are essential for tailoring the properties of 2-pinen-5-ol for specific applications, whether it be for pharmaceutical synthesis, fragrance compounds, or material science.
Modification of the Bicyclic System
Direct, detailed synthetic methodologies for the modification of the bicyclic system of 2-pinen-5-ol itself are not widely described in the provided literature. However, the inherent strain within bicyclic monoterpenes, such as pinene (2,6,6-trimethylbicyclo[3.1.1]hept-2-ene), renders them susceptible to various reactions that can alter their core structure rsc.orgmdpi.comgoogle.com.
General modifications observed in the pinene scaffold, which by analogy could be considered for 2-pinen-5-ol due to its bicyclic nature, include:
Rearrangement and Ring-Opening Reactions: Pinenes, with their bicyclo[3.1.1]heptene or -heptane skeletons, are known to undergo rearrangement and ring-opening reactions, yielding different derivatives google.com. These transformations often occur under specific catalytic conditions or high temperatures mdpi.com.
Epoxidation: Pinene epoxidation, for instance, occurs stereospecifically, leading to strained pinene oxide isomers that are susceptible to further ring-opening reactions rsc.org. While this applies to the alkene functionality of pinene, similar principles of strain and reactivity could guide modifications if further double bonds or strained rings were introduced into 2-pinen-5-ol.
Synthesis of Pinenol-O-Glycosides and Other Conjugates
The formation of glycosides, particularly O-glycosides, is a significant derivatization pathway for alcohols, leading to compounds with altered solubility, stability, and bioavailability. While specific instances of 2-pinen-5-ol O-glycosides are not explicitly found in the provided research, the general methodology for synthesizing monoterpene O-glycosides is well-established, often leveraging biocatalytic approaches.
Research has demonstrated the biocatalytic synthesis of various non-natural monoterpene O-glycosides. For example, a promiscuous Bacillus glycosyltransferase (YjiC) has been successfully employed to convert seven different monoterpenes into numerous sugar-conjugated glycoside derivatives both in vitro and in vivo nih.govchemspider.com. These enzymatic methods offer advantages such as mild reaction conditions and high stereo- or regioselectivity, which are often challenging to achieve with traditional chemical methods for complex molecules like glycosides nih.gov.
An example of a monoterpene alcohol successfully glucosylated via this enzymatic route is α-terpineol, yielding α-terpineol β-D-glucoside nih.gov. As 2-pinen-5-ol is also a monoterpene alcohol, these biocatalytic strategies represent a promising avenue for the targeted synthesis of 2-pinen-5-ol O-glycosides and other conjugates, which could potentially enhance its properties or create novel functionalities.
Design and Synthesis of Novel Bicyclic Alcohol Derivatives
The bicyclic framework of 2-pinen-5-ol provides a rigid and chiral scaffold that is attractive for the design and synthesis of novel derivatives. The strategic incorporation of functional groups or further structural modifications can lead to compounds with tailored physicochemical and biological properties.
While direct examples of novel derivative synthesis from 2-pinen-5-ol are not highlighted in the available literature, the broader field of bicyclic monoterpene chemistry offers precedent. Other bicyclic monoterpenes, such as nopinone (B1589484) (derived from β-pinene) and camphor, have been successfully utilized as starting materials to synthesize new compounds bearing bicyclic monoterpene units. These synthetic efforts often involve reactions such as isomerization, reduction, condensation, and esterification, leveraging the unique reactivity of these bicyclic systems to construct valuable compounds with rich structures. For instance, novel pyrimidine (B1678525) amine derivatives incorporating bicyclic monoterpene units have been designed and synthesized from nopinone and camphor, demonstrating the utility of such scaffolds in generating diverse chemical libraries with potential biological activities.
Such strategies could be adapted for 2-pinen-5-ol, exploring derivatization at the hydroxyl group, the double bond within the bicyclic system, or via more complex ring transformations, to yield novel bicyclic alcohol derivatives with potentially desirable characteristics for various applications.
Mechanistic Studies of Chemical Reactivity
Reaction Kinetics and Thermodynamic Analysis of Pinenol Formation
The formation of 2-pinen-5-ol is mechanistically linked to the oxidation and rearrangement reactions of its monoterpene precursors, primarily α-pinene. Kinetic and thermodynamic studies on the transformations of pinene and its derivatives provide insights into the likelihood and rate of pinenol formation.
Studies on the reaction of α-pinene with hydroxyl radicals (OH), a key atmospheric oxidant, have determined kinetic parameters. For instance, the Arrhenius equation for α-pinene with OH radical has been established as k = (1.21 ± 0.20) × 10⁻¹¹exp[(441 ± 46)/T] cm³ molecule⁻¹ s⁻¹. This indicates a negative temperature dependence for the rate constant in the range of 240–340 K, consistent with previous investigations. Such reactions proceed rapidly, with the atmospheric lifetime of α-pinene estimated to be approximately 5.8 hours at 277 K based on average global hydroxyl radical concentrations.
In the context of enzymatic catalysis, theoretical studies employing density functional theory (DFT) have investigated the hydroxylation of α-pinene by cytochrome P450 (CYP) monooxygenase models. These investigations reveal that hydrogen abstraction by the CYP enzyme is typically the rate-limiting step in the hydroxylation process. The formation of hydroxylated products from α-pinene, such as those at epsilon allylic sites, showed a release of approximately 50 kcal/mol Gibbs free energy for the most stable radical conformers. The oxygen rebound mechanism, following hydrogen abstraction, is generally considered barrierless at this theoretical level.
Table 1: Kinetic Parameters for α-Pinene Reaction with Hydroxyl Radical
| Parameter | Value | Conditions | Reference |
| k (Arrhenius) | (1.21 ± 0.20) × 10⁻¹¹exp[(441 ± 46)/T] | 1–8 Torr, 240–340 K | |
| Atmospheric Lifetime | 5.8 hours (at 277 K) | Average global OH conc. |
Table 2: Thermodynamic Data for CYP-Catalyzed α-Pinene Hydroxylation (Computed Gibbs Free Energy)
| Substrate (Hydroxylation Site) | Spin State | Gibbs Free Energy Release (approx.) | Reference |
| α-Pinene (Epsilon allylic) | Doublet | ~50 kcal/mol |
Mechanistic Investigations of Pinene Oxidation and Autoxidation Pathways
The oxidation of pinene, a precursor to pinenol, involves complex mechanistic pathways including reaction with hydroxyl radicals (OH) and autoxidation. When α-pinene reacts with OH radicals, two main pathways are observed: hydrogen atom abstraction and addition to the double bond. Addition to the double bond accounts for approximately 90% of the reaction and leads to chemically activated alkyl radicals (R), which subsequently react with molecular oxygen (O₂) to form peroxyl radicals (RO₂). These peroxyl radicals then engage in further reactions with species like nitric oxide (NO), hydroperoxyl radicals (HO₂), or other RO₂ radicals, yielding a diverse array of stable products such as organic nitrates, alcohols, and acids, as well as alkoxy radicals (RO). Alkoxy radicals can either dissociate or isomerize to form stable products or regenerate alkyl radicals, thereby propagating the oxidation chain.
Autoxidation of α-pinene, typically under thermal conditions, is characterized by a long radical chain propagation. During this process, four different types of peroxyl radicals are generated, with the verbenyl peroxyl radical being the most abundant. The propagation steps involve two distinct, parallel mechanisms: the abstraction of allylic hydrogen atoms and the addition to the unsaturated C=C bond. The efficiency of these pathways is influenced by the structure of the peroxyl radical. The addition pathway yields epoxide products and alkoxyl radicals. Under the investigated reaction conditions, these alkoxyl radicals contribute to the formation of both alcohol and ketone products, with ketones presumably forming through the abstraction of weakly bonded α-hydrogen atoms by O₂. This comprehensive mechanism explains the predominantly primary nature of the quantified products. At higher conversion rates, co-oxidation of hydroperoxide products can also serve as an additional, though minor
Q & A
Q. What guidelines ensure transparent reporting of 2-pinen-5-ol research (e.g., negative results, spectral data)?
- Methodological Answer :
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- MIAME Standards : Detail experimental conditions (e.g., NMR parameters, assay protocols).
- Negative Results : Publish in dedicated journals (e.g., Journal of Negative Results) to counter publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
